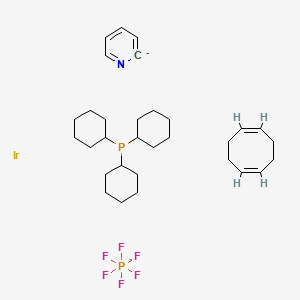
(1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate is a coordination complex that features a combination of organic and inorganic components. This compound is notable for its applications in catalysis and organic synthesis, particularly in the field of homogeneous catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate typically involves the coordination of iridium with the organic ligands (1Z,5Z)-cycloocta-1,5-diene, 2H-pyridin-2-ide, and tricyclohexylphosphane. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The hexafluorophosphate anion is introduced to balance the charge of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired complex.
化学反应分析
Types of Reactions
The compound (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate undergoes various types of reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by the presence of the organic ligands.
Reduction: The compound can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium oxides, while substitution reactions can produce new coordination complexes with different ligands.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation. Its ability to facilitate these reactions with high efficiency and selectivity makes it valuable in synthetic chemistry.
Biology and Medicine
In biology and medicine, the compound’s catalytic properties are explored for potential applications in drug synthesis and development. Its ability to catalyze specific reactions can be harnessed to create complex molecules with pharmaceutical relevance.
Industry
In the industrial sector, the compound is used in processes that require efficient and selective catalysis. Its applications range from the production of fine chemicals to the synthesis of polymers and other materials.
作用机制
The mechanism of action of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate involves the coordination of the iridium center with the organic ligands, which facilitates various catalytic reactions. The iridium center acts as a Lewis acid, activating substrates and facilitating their transformation into products. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
相似化合物的比较
Similar Compounds
- (1Z,5Z)-cycloocta-1,5-diene;ruthenium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate
- (1Z,5Z)-cycloocta-1,5-diene;palladium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate lies in its iridium center, which provides distinct catalytic properties compared to similar compounds with ruthenium or palladium centers. Iridium complexes are known for their high stability and ability to facilitate a wide range of reactions, making this compound particularly valuable in both research and industrial applications.
属性
分子式 |
C31H49F6IrNP2-2 |
|---|---|
分子量 |
803.9 g/mol |
IUPAC 名称 |
(1Z,5Z)-cycloocta-1,5-diene;iridium;2H-pyridin-2-ide;tricyclohexylphosphane;hexafluorophosphate |
InChI |
InChI=1S/C18H33P.C8H12.C5H4N.F6P.Ir/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h16-18H,1-15H2;1-2,7-8H,3-6H2;1-4H;;/q;;2*-1;/b;2-1-,8-7-;;; |
InChI 键 |
TWHGSZDVKJKALE-KJWGIZLLSA-N |
手性 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1/C=C\CC/C=C\C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.[Ir] |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CC=CCCC=C1.C1=CC=N[C-]=C1.F[P-](F)(F)(F)(F)F.[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
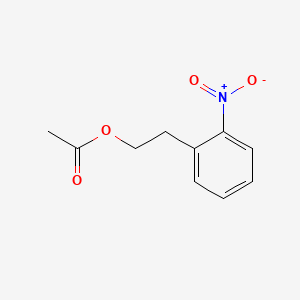
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
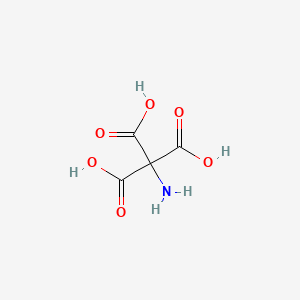
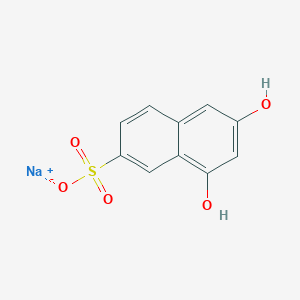

![1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol](/img/structure/B13788741.png)
![Thymine,[2-14C]](/img/structure/B13788745.png)
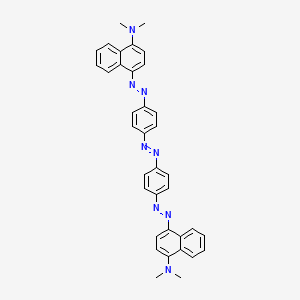
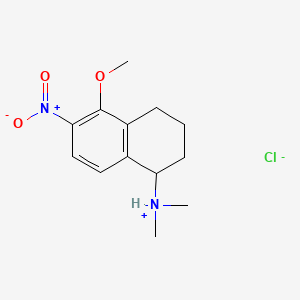
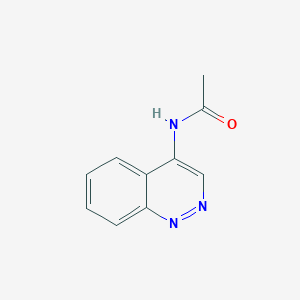

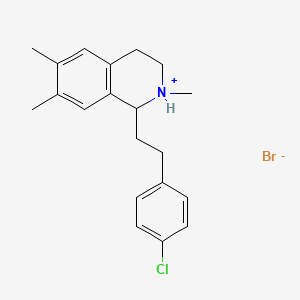
![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788782.png)
